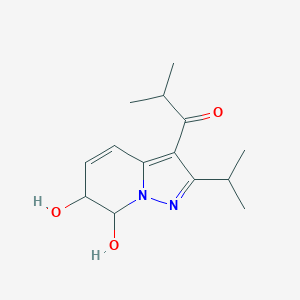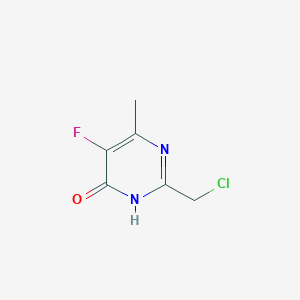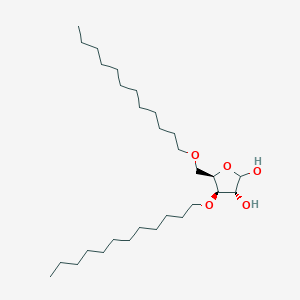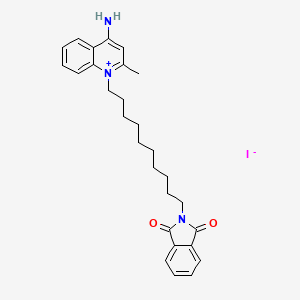
6,7-Dihydrodiol-ibudilast
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dihydrodiol-ibudilast is a metabolite of ibudilast, a drug primarily used for its anti-inflammatory and neuroprotective properties. Ibudilast is known for its application in treating conditions such as asthma and multiple sclerosis. The compound this compound is formed through the metabolic processing of ibudilast in the body .
Métodos De Preparación
The preparation of 6,7-Dihydrodiol-ibudilast involves the metabolic conversion of ibudilast. While specific synthetic routes for this compound are not extensively documented, the preparation of ibudilast itself can be achieved through various synthetic methods. One such method involves the reaction of 2-isopropyl-3-methylpyrazine with ethyl chloroformate, followed by cyclization and subsequent reactions to form ibudilast . Industrial production methods for ibudilast typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
6,7-Dihydrodiol-ibudilast undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert this compound into other metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Various substitution reactions can occur, altering the chemical structure of the compound.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
6,7-Dihydrodiol-ibudilast has several scientific research applications, including:
Chemistry: It is studied for its chemical properties and reactions.
Biology: Research focuses on its role as a metabolite and its biological effects.
Medicine: It is investigated for its potential therapeutic effects, particularly in neurodegenerative diseases and inflammatory conditions.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 6,7-Dihydrodiol-ibudilast involves its interaction with various molecular targets and pathways. It primarily acts by inhibiting phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This results in anti-inflammatory and neuroprotective effects. Additionally, it inhibits the synthesis of nitric oxide and reduces reactive oxygen species, contributing to its therapeutic effects .
Comparación Con Compuestos Similares
6,7-Dihydrodiol-ibudilast can be compared with other similar compounds, such as:
Ibudilast: The parent compound, known for its anti-inflammatory and neuroprotective properties.
Phosphodiesterase Inhibitors: Other compounds in this class, such as rolipram and cilomilast, which also inhibit phosphodiesterase enzymes and have similar therapeutic effects.
The uniqueness of this compound lies in its specific metabolic pathway and its distinct chemical structure, which may confer unique biological activities and therapeutic potential .
Propiedades
Fórmula molecular |
C14H20N2O3 |
|---|---|
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
1-(6,7-dihydroxy-2-propan-2-yl-6,7-dihydropyrazolo[1,5-a]pyridin-3-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C14H20N2O3/c1-7(2)12-11(13(18)8(3)4)9-5-6-10(17)14(19)16(9)15-12/h5-8,10,14,17,19H,1-4H3 |
Clave InChI |
IPCRPIMYUQUART-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NN2C(C(C=CC2=C1C(=O)C(C)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromoimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B13447703.png)
![[(4aR,6R,7R,8R,8aS)-7-acetamido-6-bis(phenylmethoxy)phosphoryloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] (3R)-3-phenylmethoxytetradecanoate](/img/structure/B13447704.png)



oxane-2-carboxylic acid](/img/structure/B13447714.png)
![tert-butyl N-{thieno[2,3-b]pyridin-2-yl}carbamate](/img/structure/B13447718.png)

![1-(Phenyl[2-(trifluoromethyl)phenyl]methyl)-1,4-diazepane oxalate](/img/structure/B13447742.png)


![N-[2-[4-[(E)-4-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-4-oxobut-2-enyl]piperazin-1-yl]ethyl]-3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide](/img/structure/B13447763.png)


